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Compound of Interest

Compound Name: 2-Ethyl-5-methylphenol

Cat. No.: B1664077

A comprehensive guide for researchers, scientists, and drug development professionals
detailing the spectroscopic characteristics of 2-Ethyl-5-methylphenol and its key derivatives.
This guide provides a comparative analysis of their *H NMR, 3C NMR, IR, Mass, and UV-Vis
spectra, supported by experimental data and detailed methodologies.

This guide offers an objective comparison of the spectroscopic properties of 2-Ethyl-5-
methylphenol and its structurally related isomers: 2-ethyl-4-methylphenol, 4-ethyl-2-
methylphenol, and 2,5-dimethylphenol. Understanding the distinct spectral features of these
closely related phenolic compounds is crucial for their unambiguous identification,
characterization, and quality control in various research and development applications,
including drug discovery and materials science. The subtle shifts in the position and
substitution patterns of the ethyl and methyl groups on the phenol ring give rise to unique
spectroscopic fingerprints, which are systematically presented and analyzed in this document.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from *H Nuclear Magnetic Resonance
(NMR), 3C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible
(UV-Vis) Spectroscopy for 2-Ethyl-5-methylphenol and its selected derivatives.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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-CHa-
Compound Ar-H -OH -CHs (Ethyl)  Ar-CHs
(Ethyl)
2-Ethyl-5-
~6.6-7.0 ~4.5-5.5 ~2.58 (q) ~1.20 (t) ~2.25
methylphenol
2-Ethyl-4-
~6.7-7.0 ~4.5-5.5 ~2.57 (q) ~1.21 (1) ~2.24
methylphenol
4-Ethyl-2-
~6.6-6.9 ~4.5-5.5 ~2.54 (q) ~1.18 (1) ~2.18
methylphenol
2,5-
Dimethylphen  ~6.6-6.9 ~4.5-5.5 - - ~2.17,~2.23

ol

Note: Some values are based on predicted spectra where experimental data was unavailable.
The chemical shifts for the hydroxyl (-OH) and aromatic (Ar-H) protons can vary depending on
the solvent and concentration.

Table 2: 3C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Cc-0 C-Et C-Me Aromatic C

2-Ethyl-5- ~126.0, ~23.0, ~115.0, ~120.0,
~152.0 ~21.0

methylphenol ~14.0 ~121.0, ~137.0

2-Ethyl-4- ~126.4, ~23.0, ~115.1, ~127.3,
~151.8 ~20.5

methylphenol ~14.1 ~128.8, ~130.2

4-Ethyl-2- ~136.8, ~28.0, ~115.4,~124.9,
~152.9 ~15.9

methylphenol ~15.8 ~129.0

”s ~116.1, ~121.2,

’ ~151.7 - ~15.7,~21.1 ~128.9, ~130.3,

Dimethylphenol
P ~136.6

Table 3: Key IR Spectroscopic Data (Wavenumber, cm~1)
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C-H Stretch  C-H Stretch  C=C Stretch
Compound O-H Stretch . . . . C-O Stretch
(Aromatic) (Aliphatic) (Aromatic)
2-Ethyl-5- ~3300-3500
~3000-3100 ~2850-2970 ~1500-1600 ~1200-1260
methylphenol  (broad)
2-Ethyl-4- ~3300-3500
~3000-3100 ~2850-2970 ~1500-1600 ~1200-1260
methylphenol  (broad)
4-Ethyl-2- ~3300-3500
~3000-3100 ~2850-2970 ~1500-1600 ~1200-1260
methylphenol  (broad)
2,5-
i ~3300-3500
Dimethylphen ~3000-3100 ~2850-2970 ~1500-1600 ~1200-1260
(broad)
ol
Table 4: Mass Spectrometry Data (m/z of Major Fragments)
Molecular lon Other Key
Compound [M-CHs]* [M-C2Hs]*
[M]* Fragments
2-Ethyl-5-
136 121 107 91,77
methylphenol
2-Ethyl-4-
136 121 107 91, 77
methylphenol
4-Ethyl-2-
136 121 107 91, 77
methylphenol
2,5-
) 122 107 - 91, 77
Dimethylphenol

Table 5: UV-Vis Spectroscopic Data (Amax in nm)

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Amax 1 Amax 2 Solvent
2-Ethyl-5-

~275 ~220 Ethanol/Methanol
methylphenol
2-Ethyl-4-

~278 ~222 Ethanol/Methanol
methylphenol
4-Ethyl-2-

~276 ~221 Ethanol/Methanol
methylphenol
2,5-Dimethylphenol ~278 ~223 Cyclohexane[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may vary based on the instrument and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the phenol sample was dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, DMSO-ds, or Acetone-de) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0O ppm).

'H NMR Spectroscopy: Proton NMR spectra were acquired on a 300, 400, or 500 MHz
spectrometer. Typical parameters included a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. For each sample, 16 to 64 scans were
accumulated.

13C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer,
typically with a proton-decoupling sequence. A 45° pulse width, a relaxation delay of 2-5
seconds, and an acquisition time of 1-2 seconds were used. Several thousand scans were
typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound was finely ground
with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dimethylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

molten compound was prepared between two salt plates (e.g., NaCl or KBr). For liquid
samples, a drop was placed between two salt plates.

Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR)
spectrometer. Spectra were typically collected over the range of 4000 to 400 cm~! with a
resolution of 4 cm~1. An average of 16 to 32 scans was taken to improve the signal-to-noise
ratio.

Mass Spectrometry (MS)

Sample Introduction: Samples were introduced into the mass spectrometer via a Gas
Chromatography (GC) system for separation and analysis (GC-MS).

Gas Chromatography (GC): A capillary column (e.g., HP-5MS or equivalent) was used for
separation. The oven temperature was programmed to ramp from an initial temperature
(e.g., 50 °C) to a final temperature (e.g., 250 °C) to elute the compounds.

Mass Spectrometry (MS): Electron lonization (El) at 70 eV was used to fragment the
molecules. The mass analyzer (e.g., a quadrupole) scanned a mass range of approximately
40-400 atomic mass units (amu).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of the phenol sample was prepared in a UV-
transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration was
adjusted to obtain an absorbance reading between 0.1 and 1.0.

Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer,
typically from 200 to 400 nm. The solvent was used as a reference in the blank cuvette.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of phenolic compounds.
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Workflow for Spectroscopic Analysis of Phenolic Compounds
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of phenolic
compounds.

Comparative Discussion

The spectroscopic data presented reveals distinct patterns that allow for the differentiation of 2-
Ethyl-5-methylphenol and its isomers.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1664077?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664077?utm_src=pdf-body
https://www.benchchem.com/product/b1664077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e 'H NMR: The aromatic region of the *H NMR spectrum is particularly informative. The
substitution pattern on the benzene ring dictates the splitting patterns and chemical shifts of
the aromatic protons. For example, 2,5-disubstituted phenols like 2-ethyl-5-methylphenol
will exhibit a different set of aromatic proton signals compared to the 2,4-disubstituted
isomers. The chemical shifts of the ethyl and methyl protons are also subtly influenced by
their position relative to the hydroxyl group and each other.

e 13C NMR: The number and chemical shifts of the aromatic carbon signals in the 13C NMR
spectrum are characteristic of the substitution pattern. The carbon atom attached to the
hydroxyl group (C-O) typically resonates at a downfield chemical shift. The positions of the
ethyl and methyl substituents also lead to unique chemical shifts for the substituted and
unsubstituted aromatic carbons.

» IR Spectroscopy: While the overall IR spectra of these isomers are similar, showing
characteristic broad O-H stretching and C-O stretching bands, the "fingerprint” region (below
1500 cm~1) can exhibit subtle differences in the C-H bending and other vibrational modes,
which can be useful for differentiation.

o Mass Spectrometry: All three ethyl-methylphenol isomers exhibit a molecular ion peak at m/z
136. The primary fragmentation pattern involves the loss of a methyl group ([M-15]*) to give
a fragment at m/z 121, or the loss of an ethyl group ([M-29]*) resulting in a fragment at m/z
107. 2,5-Dimethylphenol, with a molecular weight of 122, shows a prominent fragment at m/z
107, corresponding to the loss of a methyl group.

e UV-Vis Spectroscopy: The position of the absorption maxima (Amax) in the UV-Vis spectra is
influenced by the substitution on the phenol ring. While the differences are not as
pronounced as in NMR, subtle shifts in Amax can be observed and used as a supplementary
characterization tool.[1]

By carefully analyzing the combination of these spectroscopic techniques, researchers can
confidently identify and differentiate between 2-Ethyl-5-methylphenol and its various isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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